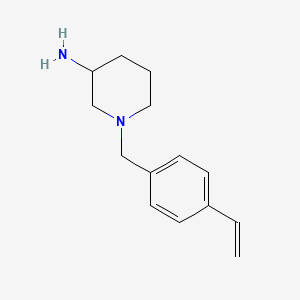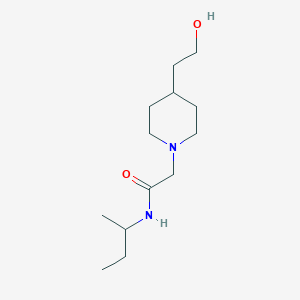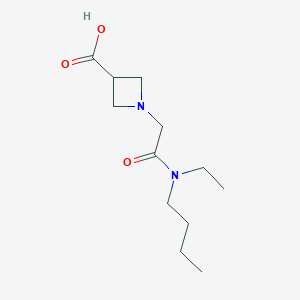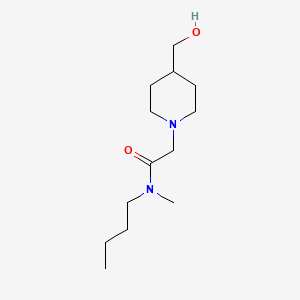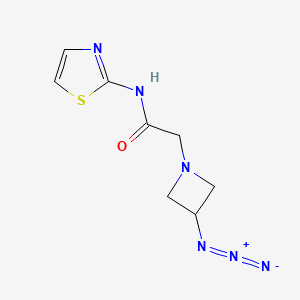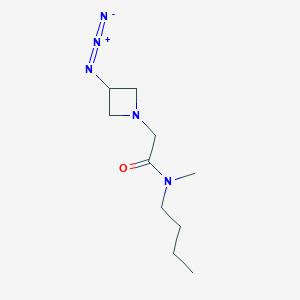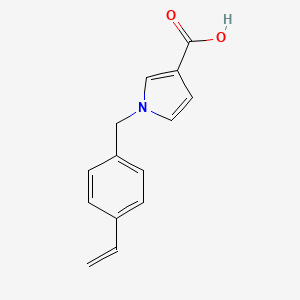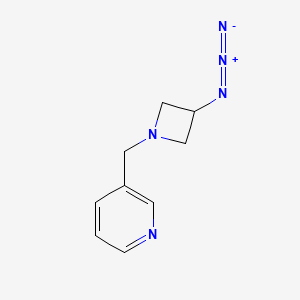
3-((3-アジドアゼチジン-1-イル)メチル)ピリジン
説明
3-((3-Azidoazetidin-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-Azidoazetidin-1-yl)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-Azidoazetidin-1-yl)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環化合物の合成
“3-((3-アジドアゼチジン-1-イル)メチル)ピリジン”は、様々なヘテロ環化合物、特にピラゾロピリジン類の合成における前駆体として役立ちます 。これらの化合物は、プリン塩基と構造的に類似しており、置換パターンの多様性と生物活性から、医薬品化学における潜在的な可能性を探求されてきました。
生物医学的応用
1H-ピラゾロ[3,4-b]ピリジンなどの化合物の誘導体は、生物医学的応用において広く研究されてきました 。これらは、抗菌、抗ウイルス、抗結核、抗真菌、抗酸化、抗痙攣、抗うつ、抗炎症、降圧、抗がん作用など、様々な生物活性を示します。
ケモセンサーの開発
“3-((3-アジドアゼチジン-1-イル)メチル)ピリジン”に関連するピリジン誘導体を含むピリジン誘導体は、ケモセンサーの開発に利用されてきました 。これらのケモセンサーは、様々なカチオンとアニオンを高特異性かつ高感度に検出することができ、環境および生物学的モニタリングに不可欠です。
抗がん研究
“3-((3-アジドアゼチジン-1-イル)メチル)ピリジン”の構造アナログは、ルテニウム錯体に組み込まれており、抗がん研究で有望な結果を示しています 。これらの錯体は、様々な癌細胞株に対して試験されており、新しい潜在的な治療法への洞察を提供しています。
爆発性物質研究
“3-((3-アジドアゼチジン-1-イル)メチル)ピリジン”などのアジド基を持つ化合物は、爆発性物質の分野で注目されています 。それらの熱的挙動と安定性は、より安全で効率的な爆発性化合物を開発するために研究されています。
作用機序
Target of Action
Compounds with similar structures, such as spiro-azetidin-2-one derivatives, have been found to exhibit diversified biological and pharmacological activity . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Mode of Action
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been proposed for the treatment of various diseases, including cancer and cardiovascular diseases . The hypnotic effect of some of these compounds is based on blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been shown to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Result of Action
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been shown to have significant effects on cell cycle progression and apoptosis induction within cells .
生化学分析
Cellular Effects
The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering oxidative stress .
Molecular Mechanism
At the molecular level, 3-((3-Azidoazetidin-1-yl)methyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites. This binding can lead to the inactivation of these enzymes, thereby altering cellular processes. Additionally, the azido group in 3-((3-Azidoazetidin-1-yl)methyl)pyridine can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents. Over time, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can degrade into various byproducts, which may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular function and promote cell survival. At high doses, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain concentration .
Metabolic Pathways
3-((3-Azidoazetidin-1-yl)methyl)pyridine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity .
Transport and Distribution
The transport and distribution of 3-((3-Azidoazetidin-1-yl)methyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-((3-Azidoazetidin-1-yl)methyl)pyridine can influence its activity and function, as well as its interaction with other biomolecules .
Subcellular Localization
The subcellular localization of 3-((3-Azidoazetidin-1-yl)methyl)pyridine is critical for its activity. This compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can be targeted to specific cellular compartments through post-translational modifications and targeting signals, enhancing its specificity and efficacy .
特性
IUPAC Name |
3-[(3-azidoazetidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-2-1-3-11-4-8/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSCZWKXUMRZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



